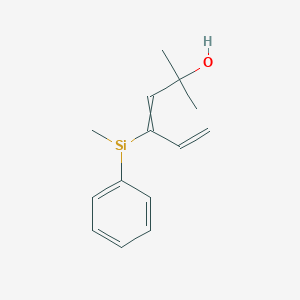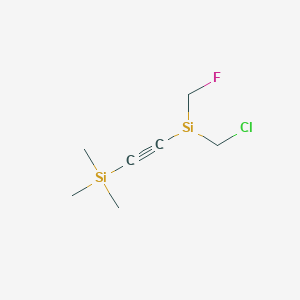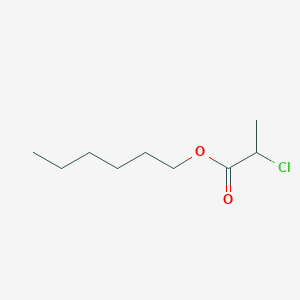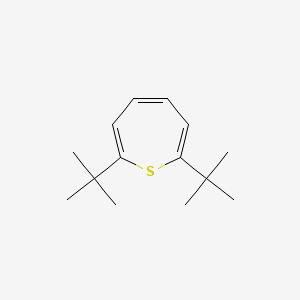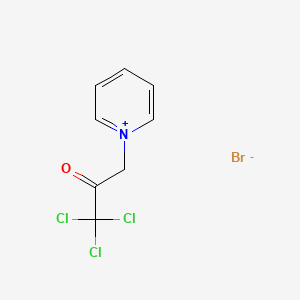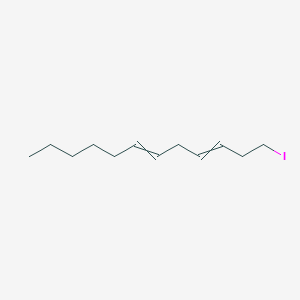
1-Iodododeca-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodododeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an iodine atom attached to a twelve-carbon chain. This compound falls under the category of dienes, which are hydrocarbons with two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodododeca-3,6-diene can be synthesized through several methods. One common approach involves the Pd-catalyzed Heck-type reaction of allenes, which allows for the stereoselective formation of substituted 1,3-dienes . This method is highly stereoselective and involves the use of a ligand such as CyJohnPhos to achieve the desired stereochemistry while minimizing isomerization of the starting material.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Iodododeca-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-Iodododeca-3,6-diene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 1-Iodododeca-3,6-diene involves its ability to participate in electrophilic addition reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, making it a versatile reactant in various chemical processes . The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different functional groups.
1-Iodo-1,3-butadiene: A compound with a similar iodine substitution but a shorter carbon chain.
Uniqueness: 1-Iodododeca-3,6-diene is unique due to its longer carbon chain and the presence of two double bonds, which provide distinct reactivity and stability compared to shorter dienes. The iodine atom also adds to its versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
81345-05-3 |
|---|---|
Molecular Formula |
C12H21I |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
1-iodododeca-3,6-diene |
InChI |
InChI=1S/C12H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10H,2-5,8,11-12H2,1H3 |
InChI Key |
KCLZBRPWIBDPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


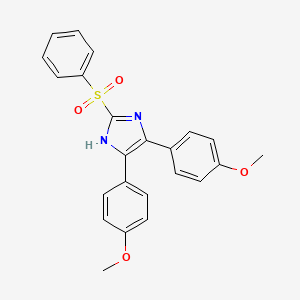

![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
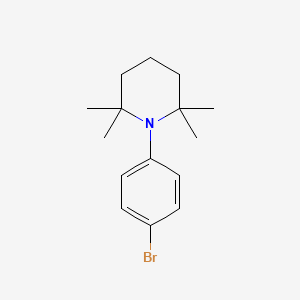
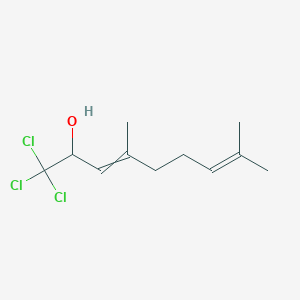
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
